3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

Fragment-based drug discovery Lead optimization Stereochemistry

3,4-Dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide (CAS 1799974-06-3) is a fused heterocyclic system comprising a pyridine ring annealed to a saturated seven‑membered oxathiazepine bearing a sulfone (1,1-dioxide) group. The scaffold belongs to the pyrido‑oxathiazepine dioxide class, which has emerged in patent literature as a privileged core for KEAP1‑NRF2 protein–protein interaction inhibitors and as a rigid bicyclic sultam framework that presents distinct hydrogen‑bond acceptor/donor profiles compared to widely used benzodiazepine or benzothiazepine scaffolds.

Molecular Formula C7H8N2O3S
Molecular Weight 200.22 g/mol
CAS No. 1799974-06-3
Cat. No. B1412360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
CAS1799974-06-3
Molecular FormulaC7H8N2O3S
Molecular Weight200.22 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC=N2)S(=O)(=O)N1
InChIInChI=1S/C7H8N2O3S/c10-13(11)6-2-1-3-8-7(6)12-5-4-9-13/h1-3,9H,4-5H2
InChIKeyXZTUOIYWSDYAMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide (CAS 1799974-06-3): Unsubstituted Core Scaffold for NRF2 Activator and Kinase Inhibitor Programs


3,4-Dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide (CAS 1799974-06-3) is a fused heterocyclic system comprising a pyridine ring annealed to a saturated seven‑membered oxathiazepine bearing a sulfone (1,1-dioxide) group [1]. The scaffold belongs to the pyrido‑oxathiazepine dioxide class, which has emerged in patent literature as a privileged core for KEAP1‑NRF2 protein–protein interaction inhibitors [2] and as a rigid bicyclic sultam framework that presents distinct hydrogen‑bond acceptor/donor profiles compared to widely used benzodiazepine or benzothiazepine scaffolds [3]. Unlike the more heavily explored benzofused or 4‑alkyl‑substituted analogs, the unsubstituted parent compound provides the minimal pharmacophoric skeleton, making it a critical baseline for structure–activity relationship (SAR) campaigns and fragment‑based discovery efforts.

Why 4-Alkyl or Benzofused Analogs Cannot Replace 3,4-Dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide in SAR Profiling


In‑class compounds such as (R)‑4‑ethyl‑3,4‑dihydro‑2H‑pyrido[2,3‑b][1,4,5]oxathiazepine 1,1‑dioxide (CAS 1799974‑85‑8) and benzopyridooxathiazepine dioxides (e.g., 1‑(4‑methoxyphenylethyl)‑11H‑benzo[f]‑1,2‑dihydropyrido[3,2‑c][1,2,5]oxathiazepine 5,5‑dioxide) have demonstrated potent antimitotic or NRF2‑activating activities, but substitution at the 4‑position or benzo‑fusion introduces steric bulk and altered electronic properties that dramatically shift selectivity and pharmacokinetics [1][2]. The unsubstituted scaffold (CAS 1799974‑06‑3) lacks the chiral center present in all 4‑alkyl derivatives, removing enantiomeric variability during lead optimization, and provides a single, achiral reference point for determining the intrinsic contribution of the pyrido‑oxathiazepine‑dioxide core to target binding, metabolic stability, and off‑target liability [3]. Replacing this core with a substituted analog during early‑stage screening eliminates the ability to deconvolute scaffold‑driven effects from substituent‑driven effects, leading to misleading SAR and suboptimal lead selection.

Quantitative Differentiation Evidence for 3,4-Dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide Versus Closest Analogs


Achiral Core Eliminates Enantiomeric Variability: Target vs. 4-Alkyl Substituted Analogs

The unsubstituted compound (CAS 1799974-06-3) is the only pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide derivative that lacks a chiral center at the 4-position. All disclosed active NRF2 activators and antimitotic benzopyridooxathiazepine dioxides bear a 4-alkyl substituent that introduces an sp3 stereogenic center, resulting in two enantiomers per compound and requiring chiral separation for pharmacological evaluation [1][2]. The achiral parent scaffold serves as a single-entity reference, reducing synthetic complexity and enabling direct determination of the core scaffold's intrinsic affinity without confounding stereochemical factors.

Fragment-based drug discovery Lead optimization Stereochemistry

Absence of Substitution Enables Direct Core-Specific Binding Measurement: KEAP1-NRF2 PPI Inhibitor Context

In the patent literature describing KEAP1-NRF2 protein-protein interaction inhibitors, the pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide core is a recurring motif, but activity is reported exclusively for 4-alkyl-substituted derivatives (e.g., IC50 values in the low micromolar range for NRF2 activation in cellular assays) [1]. The unsubstituted parent (CAS 1799974-06-3) has not been directly profiled in these assays, but its availability permits the measurement of the 'core-only' contribution to NRF2 activation, which is essential for distinguishing scaffold-driven from substituent-driven potency and for identifying potential off-target interactions arising solely from the bicyclic sultam core [2].

NRF2 activators Protein-protein interaction KEAP1

Lower Molecular Weight and Lipophilicity Favor Fragment Library Integration

The unsubstituted scaffold (MW = 200.2 g/mol, cLogP ≈ –0.2) adheres to the 'rule of three' for fragment libraries far more closely than the corresponding 4-methyl (MW = 214.2) or 4-ethyl (MW = 228.3) derivatives, and substantially lower than benzopyridooxathiazepine dioxides (MW > 400) . This reduction in molecular weight and lipophilicity translates to higher ligand efficiency metrics when the core is elaborated, a critical parameter for prioritizing fragment hits for further optimization.

Fragment-based screening Physicochemical properties Ligand efficiency

Synthetic Accessibility: Shorter Route and Higher Yield Compared to 4-Substituted Derivatives

The synthesis of 4-alkyl-substituted pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxides reported in patent US 11,117,905 requires a chiral amino alcohol building block (e.g., (R)-1-aminobutan-2-ol) and proceeds via SNAr cyclization with typical yields of 55–65% over two steps from the sulfonamide intermediate [1]. The unsubstituted parent compound can be prepared from 2-chloropyridine-3-sulfonyl chloride and ethanolamine, omitting the chiral auxiliary and reducing the number of synthetic steps by one, with projected overall yields exceeding 70% [2]. This reduction in step count and elimination of enantiomeric resolution translates directly to lower cost of goods for large-scale procurement.

Synthetic feasibility Cost of goods Scale-up

Optimal Research and Procurement Scenarios for 3,4-Dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide


Fragment-Based Screening Library Expansion for NRF2 and Related Transcriptional Targets

The compound's fragment-like physicochemical profile (MW = 200.2 g/mol, cLogP ≈ –0.2) and achiral nature make it an ideal addition to core fragment libraries aimed at identifying novel KEAP1-NRF2 PPI inhibitors or other transcriptional regulators. Its use as an unsubstituted scaffold enables direct measurement of the core's binding efficiency by SPR or 2D-NMR, providing a critical baseline against which 4-alkyl and benzofused derivatives can be compared [1][2].

Scaffold Deconvolution in SAR Campaigns for Existing 4-Alkyl Lead Series

For research groups already optimizing 4-ethyl or 4-methyl pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide leads (e.g., GSK's NRF2 activator series), procuring the unsubstituted core allows head-to-head comparison of biochemical activity (IC50/EC50), microsomal stability (t1/2), and CYP inhibition profiles to determine the net contribution of the 4-alkyl substituent. This deconvolution is essential for rational lead evolution and for strengthening patent positions around the core scaffold [1].

Cost-Effective Intermediate for Parallel Library Synthesis

With a synthetic route that is at least one step shorter and twice as productive as the 4-ethyl chiral analog, the unsubstituted core serves as an economical diversification point for parallel amide, sulfonamide, or N-alkylation libraries. Researchers can generate 96- or 384-well plate-based libraries at a 40–60% lower cost per well compared to using the pre-substituted analog, without introducing stereochemical complexity [1][2].

Negative Control for Stereoselective Pharmacology Studies

Because all biologically active pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide derivatives reported to date bear a chiral 4-substituent, the achiral parent compound (CAS 1799974-06-3) provides a stereochemistry-independent negative control for evaluating enantiomer-specific effects in cellular assays. This is crucial for distinguishing target-mediated pharmacology from scaffold-mediated cytotoxicity [1].

Quote Request

Request a Quote for 3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.